Cobalt diiron tetraoxide

Overview

Description

Cobalt diiron tetraoxide, also known as Cobalt ferrate, Cobalt ferrite, or Cobalt iron spinel, is a nanopowder with a particle size of 30 nm (TEM) and 99% trace metals basis . It is an important nanoscale magnetic material with applications in molecular imaging and drug delivery .

Synthesis Analysis

Cobalt diiron tetraoxide can be synthesized successfully by adopting a simple co-precipitation approach . The product obtained is further subjected to the calcination process that not only changes its morphology but also reduces the size of individual particles of aggregates .

Molecular Structure Analysis

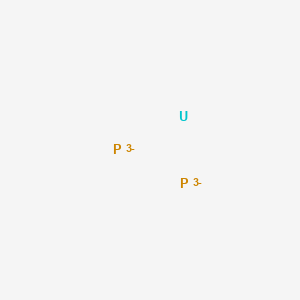

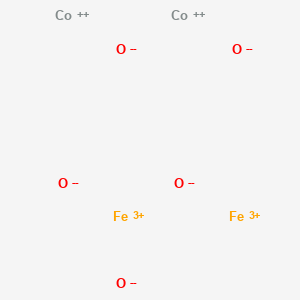

Cobalt diiron tetraoxide adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions .

Chemical Reactions Analysis

Cobalt diiron tetraoxide has been verified to significantly alter the redox feature and the catalytic property . The rod-shaped Co3O4 nanoparticles, typically exposing a substantial fraction of the (110) facet, are featured by the coexistence of tetrahedral Co2+ and octahedral Co3+ sites that are intimately linked to the catalytic activity toward oxidation reactions .

Physical And Chemical Properties Analysis

Cobalt diiron tetraoxide is a nanopowder with a particle size of 30 nm (TEM) and 99% trace metals basis . It is used in battery manufacturing .

Scientific Research Applications

Nanoscale Magnetic Material

Cobalt diiron tetraoxide is an important nanoscale magnetic material . This property makes it useful in various fields such as data storage, magnetic resonance imaging (MRI), and magnetic fluid hyperthermia, where it can be used to generate heat under a magnetic field for cancer treatment.

Molecular Imaging

The magnetic properties of Cobalt diiron tetraoxide also make it suitable for molecular imaging . It can be used as a contrast agent in MRI, enhancing the visibility of internal body structures and providing detailed images for diagnosis.

Drug Delivery

Cobalt diiron tetraoxide nanoparticles can be used in drug delivery systems . The magnetic properties allow the nanoparticles to be directed to specific locations in the body using an external magnetic field, improving the efficiency and effectiveness of drug delivery.

Oxygen Evolution Reaction (OER) Catalyst

Cobalt diiron tetraoxide has been found to enhance the oxygen evolution reaction (OER) activity of hydroxide materials . This makes it a promising catalyst for electrochemical water splitting, a process that generates hydrogen gas from water.

Environmental Catalysis

Cobalt diiron tetraoxide can also be used in environmental catalysis . For example, it can be used in the degradation of organic pollutants in wastewater treatment processes.

Mechanism of Action

Cobalt diiron tetraoxide, also known as cobalt(2+);iron(3+);oxygen(2-), is a compound with the molecular formula CoFe2O4 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

Cobalt diiron tetraoxide may affect several biochemical pathways. For instance, cobalt can mimic hypoxia by depleting cellular sterols and unsaturated fatty acids, which involves cobalt-mediated inhibition of biosynthetic steps involving diiron-oxo enzymes . .

Pharmacokinetics

As a nanopowder, its bioavailability may be influenced by factors such as particle size and surface properties

Result of Action

It’s known that cobalt compounds can have various effects, such as inducing hypoxia-like states

Safety and Hazards

Future Directions

properties

IUPAC Name |

cobalt(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGOCNMGDFPQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

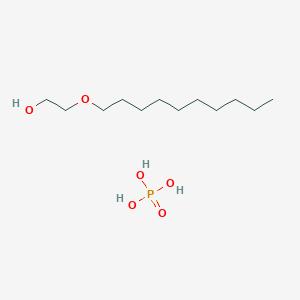

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2Fe2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12052-28-7 | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diiron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of cobalt diiron tetraoxide in the METE-FG cylindrical shells?

A1: In the study by [], cobalt diiron tetraoxide (CoFe2O4) is used as a constituent material alongside barium titanate (BaTiO3) in the fabrication of METE-FG cylindrical shells. The combination of these materials with their respective magneto-electro-thermal properties is leveraged to create a functionally graded structure. This means the shell's properties, influenced by the varying composition of CoFe2O4 and BaTiO3 across its thickness, can be tailored for specific applications requiring responses to magnetic, electric, and thermal stimuli.

Q2: How does the choice of cobalt diiron tetraoxide impact the material compatibility and stability of these shells?

A2: The research primarily focuses on the mechanical and vibrational characteristics of the METE-FG shells under various conditions []. While it doesn't delve deep into the chemical compatibility and stability of cobalt diiron tetraoxide with barium titanate, it implies that the chosen combination is viable for the fabrication process and the intended application. Further research focusing on long-term stability and potential interfacial interactions between these materials would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)